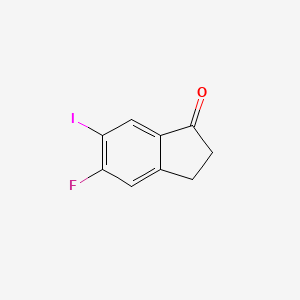

5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6FIO |

|---|---|

Molecular Weight |

276.05 g/mol |

IUPAC Name |

5-fluoro-6-iodo-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H6FIO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 |

InChI Key |

UILOYXCTKKWJLD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)F)I |

Origin of Product |

United States |

Reactivity and Advanced Synthetic Transformations of 5 Fluoro 6 Iodo 2,3 Dihydro 1h Inden 1 One

Electrophilic and Nucleophilic Reactions on the Indenone Ring System

The reactivity of the aromatic ring in 5-fluoro-6-iodo-2,3-dihydro-1H-inden-1-one is dictated by the interplay of its substituents: the activating saturated cyclopentanone (B42830) ring, the deactivating carbonyl group, and the halogen atoms. The fluorine atom acts as a moderate deactivating group due to its inductive electron-withdrawing effect (-I), which outweighs its mesomeric electron-donating effect (+M). The iodine atom has a weaker inductive effect and is more polarizable, influencing its role as a leaving group in certain reactions.

Electrophilic Aromatic Substitution: The fused benzene (B151609) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the para-carbonyl group. Any potential electrophilic substitution would be directed by the existing substituents. However, such reactions are not commonly employed for this scaffold due to the potential for higher reactivity at other sites and the deactivating effect of the carbonyl function.

Nucleophilic Aromatic Substitution (SNAr): The indenone system is susceptible to nucleophilic aromatic substitution, a reaction pathway of significant synthetic utility. The electron-withdrawing carbonyl group strongly activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it. In this molecule, the fluorine atom is situated para to the carbonyl, making it a prime site for SNAr. The carbon-fluorine bond is highly polarized, and the fluoride (B91410) ion is a good leaving group in the context of SNAr reactions when the aromatic system is sufficiently electron-poor.

Research on the analogous compound, 5-fluoro-1-indanone (B1345631), demonstrates its reaction with nucleophiles like morpholine, resulting in the displacement of the fluorine atom. researchgate.net Similarly, 5-fluoro-6-iodo-2,3-dihydro-1H-inden-1-one is expected to react with various nucleophiles (e.g., amines, alkoxides, thiolates) to displace the fluoride, yielding 5-substituted-6-iodo-2,3-dihydro-1H-inden-1-ones. The iodine at position 6 is less likely to be displaced by nucleophilic attack under typical SNAr conditions due to its position meta to the activating carbonyl group.

Transformations of the Carbonyl Moiety (e.g., Reduction to Indanols)

The carbonyl group at the 1-position is a versatile functional handle for a wide array of chemical transformations. Standard ketone chemistry can be readily applied to modify this moiety, leading to a diverse range of derivatives.

One of the most fundamental transformations is the reduction of the ketone to a secondary alcohol, yielding the corresponding 5-fluoro-6-iodo-2,3-dihydro-1H-inden-1-ol (an indanol). This reduction can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents or lithium aluminum hydride (LiAlH₄) in ethereal solvents are commonly used for this purpose. These reagents deliver a hydride ion to the carbonyl carbon, which upon workup yields the alcohol.

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst (e.g., Pd, Pt, Ni) can also effect the reduction of the ketone. This method, however, may also lead to the reduction of the carbon-iodine bond (hydrodeiodination) under certain conditions.

These reduction reactions are pivotal in the synthesis of biologically active molecules, where the resulting indanol scaffold is a common structural motif. nih.gov

| Reagent | Solvent | Typical Product | Notes |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-ol | Mild conditions, good functional group tolerance. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-ol | Powerful reducing agent; requires anhydrous conditions. |

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol, Ethyl Acetate | 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-ol | Potential for competitive hydrodeiodination. |

Cross-Coupling Reactions Utilizing the Iodo Substituent (e.g., Suzuki, Heck, Sonogashira)

The carbon-iodine bond at the 6-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, providing a powerful platform for carbon-carbon and carbon-heteroatom bond formation. The high reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions with high efficiency.

Suzuki Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (typically a boronic acid or ester) in the presence of a base. nih.govresearchgate.netuzh.ch This method is widely used to form biaryl structures and is tolerant of a wide range of functional groups, including the ketone and fluorine present in the substrate. Reacting 5-fluoro-6-iodo-2,3-dihydro-1H-inden-1-one with various aryl or heteroaryl boronic acids would yield a library of 6-aryl-5-fluoro-2,3-dihydro-1H-inden-1-ones.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a new, substituted alkene. organic-chemistry.orgresearchgate.net This reaction is stereoselective, typically affording the trans isomer. organic-chemistry.org This allows for the introduction of vinyl groups at the 6-position of the indenone core.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. soton.ac.ukrsc.org The Sonogashira coupling is a highly reliable method for the synthesis of aryl alkynes, enabling the introduction of an ethynyl (B1212043) moiety at the 6-position. This functionality can serve as a linchpin for further synthetic transformations.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl/Vinyl-5-fluoro-2,3-dihydro-1H-inden-1-one |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 6-(Alkenyl)-5-fluoro-2,3-dihydro-1H-inden-1-one |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(Alkynyl)-5-fluoro-2,3-dihydro-1H-inden-1-one |

Derivatization Strategies via the Fluorine Atom

While the carbon-fluorine bond is generally robust, its activation by the para-carbonyl group allows it to function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This provides a pathway for introducing a variety of functional groups at the 5-position. The success of these reactions depends on the nucleophilicity of the incoming group and the reaction conditions, which must be sufficiently forcing to facilitate the cleavage of the strong C-F bond.

Typical nucleophiles for this transformation include:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides to form ethers.

N-Nucleophiles: Primary and secondary amines (e.g., morpholine, piperidine) to form substituted anilines. researchgate.net

S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide) to form thioethers.

The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. researchgate.net Therefore, selective substitution at the 5-position over the 6-position is highly favored under SNAr conditions.

Reactions at the Saturated Cyclopentanone Ring (e.g., α-Functionalization)

The methylene (B1212753) group at the C-2 position, alpha (α) to the carbonyl group, possesses acidic protons and can be deprotonated by a suitable base to form an enolate. This enolate intermediate is a powerful nucleophile and can react with a range of electrophiles to introduce substituents at the α-position.

Enolate Formation and Alkylation: Treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures generates the enolate. Subsequent addition of an electrophile, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), results in the formation of a C-C bond at the C-2 position, yielding 2-alkyl-5-fluoro-6-iodo-2,3-dihydro-1H-inden-1-ones.

Aldol (B89426) Condensation: The enolate can also react with carbonyl compounds, such as aldehydes or ketones, in an aldol addition or condensation reaction. This provides a route to more complex structures by forming a β-hydroxy ketone, which may subsequently dehydrate.

These α-functionalization strategies are fundamental in synthetic organic chemistry for building molecular complexity. researchgate.net

Stability and Reactivity Considerations in Different Chemical Environments

5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one is expected to be a moderately stable crystalline solid under standard laboratory conditions. However, its stability can be compromised in certain chemical environments.

Acidic Conditions: Strong acids may catalyze self-condensation reactions, such as aldol-type condensations, or other rearrangements.

Basic Conditions: Strong bases will promote the formation of the α-enolate, which could also lead to self-condensation if not controlled. The compound may also be sensitive to strong aqueous bases that could promote SNAr reactions.

Light Sensitivity: The carbon-iodine bond is known to be sensitive to light, particularly UV radiation. Prolonged exposure could lead to homolytic cleavage of the C-I bond, generating radical species and leading to decomposition or undesired side reactions. Therefore, the compound should be stored in the dark.

Thermal Stability: The compound is likely to be thermally stable to a reasonable degree, but high temperatures could promote decomposition, especially in the presence of catalysts or impurities.

Reductive/Oxidative Environments: The iodo group is susceptible to reduction, for example, by catalytic hydrogenation. The aromatic ring and carbonyl group could be susceptible to oxidation under harsh conditions. The stability of related organometallic intermediates, such as organolithium species, can be low, with potential for disintegration. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Dihydroindenone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a substituted dihydroindenone like 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is employed for unambiguous characterization.

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aliphatic and aromatic protons.

The aliphatic region would feature two signals for the two methylene (B1212753) groups (-CH₂-) at positions 2 and 3. These typically appear as triplets due to coupling with each other, with chemical shifts expected in the range of δ 2.5-3.5 ppm. The protons at C3, being adjacent to the aromatic ring, and the protons at C2, being adjacent to the carbonyl group, would have slightly different chemical environments.

The aromatic region would display two signals for the two protons on the benzene (B151609) ring. The proton at C7 (H-7) would likely appear as a doublet due to coupling with the fluorine atom at C5. The proton at C4 (H-4) would also appear as a doublet, but due to coupling with the fluorine atom. The presence of the electron-withdrawing fluorine and iodine atoms would influence the precise chemical shifts of these aromatic protons.

Table 1: Expected ¹H NMR Data for 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-2 | ~2.7 | Triplet (t) |

| H-3 | ~3.1 | Triplet (t) |

| H-4 | ~7.5 | Doublet (d) |

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. For 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one, which has nine carbon atoms in distinct chemical environments, nine signals are expected in the ¹³C NMR spectrum.

The spectrum would be characterized by a signal for the carbonyl carbon (C=O) in the highly deshielded region, typically around δ 190-200 ppm. The six aromatic carbons would produce signals between δ 90 and δ 165 ppm. The carbon atom directly bonded to fluorine (C-5) would show a large coupling constant (¹JCF), appearing as a doublet. The carbon bonded to iodine (C-6) would have its chemical shift influenced by the heavy atom effect, and its signal is expected at a lower field (around δ 90-100 ppm). The two aliphatic methylene carbons (C-2 and C-3) would be observed in the upfield region of the spectrum, generally between δ 25 and δ 40 ppm.

Table 2: Expected ¹³C NMR Data for 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 (C=O) | ~195 | Singlet (s) |

| C-2 (-CH₂-) | ~36 | Singlet (s) |

| C-3 (-CH₂-) | ~26 | Singlet (s) |

| C-4 (Ar-CH) | ~125 | Doublet (d) |

| C-5 (Ar-CF) | ~165 | Doublet (d, large ¹JCF) |

| C-6 (Ar-CI) | ~95 | Doublet (d) |

| C-7 (Ar-CH) | ~130 | Singlet (s) |

| C-3a (Ar-C) | ~150 | Doublet (d) |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. Fluorine-19 is a 100% naturally abundant nucleus with a spin of ½, making it easy to observe. The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, making it very sensitive to subtle changes in the electronic environment.

For 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one, a single signal is expected in the ¹⁹F NMR spectrum. This signal's chemical shift would be characteristic of an aryl fluoride (B91410). Furthermore, this signal would likely appear as a doublet due to coupling with the adjacent aromatic proton (H-4). This coupling provides direct evidence for the relative positions of the fluorine and hydrogen atoms on the aromatic ring.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For the target molecule, a COSY spectrum would confirm the coupling between the protons of the two methylene groups (H-2 and H-3). It would also definitively link the aromatic proton at C-4 to the fluorine at C-5 through their coupling interaction.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. An HMQC or HSQC spectrum would unambiguously assign the proton signals for H-2, H-3, H-4, and H-7 to their corresponding carbon signals C-2, C-3, C-4, and C-7.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is primarily used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. For 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one, HRMS would be used to confirm its molecular formula, C₉H₆FIO. The experimentally measured exact mass would be compared to the theoretically calculated mass, with a very small mass error (typically < 5 ppm) confirming the elemental composition.

Table 3: HRMS Data for 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one

| Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

|---|

An article on the advanced spectroscopic and analytical characterization of 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one cannot be generated at this time. A comprehensive search for scientific literature and analytical data for this specific chemical compound has yielded no results.

Detailed research findings on its characterization using the requested methodologies—Gas Chromatography-Mass Spectrometry (GC-MS), Tandem MS (GC-MS/MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Electrospray Ionization-Linear Ion Trap Mass Spectrometry (LC-ESI-LIT-MS), Infrared Spectroscopy (IR), GC-IR, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and X-ray Crystallography—are not available in the public domain.

Consequently, the creation of an accurate and informative article that strictly adheres to the provided outline and focuses solely on "5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one" is not possible without the foundational scientific data.

Applications of 5 Fluoro 6 Iodo 2,3 Dihydro 1h Inden 1 One As a Strategic Intermediate and Pharmacological Scaffold

Role as a Chemical Building Block for Complex Molecular Architectures

The 1-indanone (B140024) skeleton is a fundamental building block in organic synthesis, utilized in the construction of more complex molecular systems. beilstein-journals.org Halogenated indanones, in particular, are valuable precursors due to the reactivity of the carbon-halogen bond, which allows for a variety of cross-coupling reactions and further functionalization. researchgate.net For instance, 1-indanone derivatives can serve as starting materials for the synthesis of fluorinated polyaromatic hydrocarbons (PAHs) and various spirocyclic compounds. researchgate.net

The synthetic utility of the 1-indanone core is demonstrated in its use to create fused heterocyclic systems and other intricate molecular frameworks. The reactivity of the ketone and the adjacent methylene (B1212753) group, combined with the potential for reactions at the halogenated aromatic ring, makes 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one a precursor for a diverse range of complex molecules.

Development of Indanone-Based Pharmacological Scaffolds

The indanone scaffold is a common feature in many pharmacologically active molecules. Its rigid structure provides a well-defined orientation for appended functional groups, facilitating interaction with biological targets.

Indanone derivatives have been extensively investigated as potential anticancer agents, with a significant focus on their ability to inhibit tubulin polymerization. researchgate.netnih.gov Many of these compounds are designed to interact with the colchicine (B1669291) binding site on β-tubulin, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and subsequent apoptosis in cancer cells. rsc.orgnih.gov

The design of such inhibitors often involves the introduction of a benzylidene group at the 2-position of the indanone ring. researchgate.netnih.gov The "5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one" core can be envisioned as a key starting material for such derivatives. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further modification through reactions like Suzuki or Sonogashira coupling to introduce additional diversity. researchgate.net

A general synthetic approach to these potential tubulin inhibitors would involve the Knoevenagel condensation of 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one with a variety of substituted benzaldehydes. This would generate a library of 2-benzylidene-1-indanone (B110557) derivatives, which could then be screened for their antiproliferative activity and tubulin polymerization inhibition.

| Compound Class | Mechanism of Action | Key Structural Features | Reference |

|---|---|---|---|

| 2-Benzylidene-1-indanones | Inhibition of tubulin polymerization by binding to the colchicine site | Indanone core, 2-benzylidene substituent | researchgate.netnih.gov |

| Fluorinated benzylidene indanones | Microtubule destabilizer, G2/M phase arrest | Fluorine substitution on the indanone or benzylidene ring | researchgate.net |

| Indanocine | Blocks tubulin polymerization, induces apoptosis in multidrug-resistant cells | A specific synthetic indanone | nih.gov |

The indanone scaffold is a key component of donepezil (B133215), a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. nih.govsci-hub.se This has inspired the development of numerous indanone-based analogs as potential AChE inhibitors. nih.govsci-hub.se These compounds typically feature a substituted indanone moiety connected to a basic amine, often a piperidine (B6355638) ring, via a linker. sci-hub.se

Derivatives of 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one can be synthesized to explore their potential as AChE inhibitors. Structure-activity relationship (SAR) studies have shown that substituents on the indanone ring can significantly influence inhibitory potency. nih.gov The 5-fluoro and 6-iodo groups could modulate the electronic properties and steric interactions within the active site of AChE. For example, a QSAR analysis of indanone-benzylpiperidine inhibitors suggested that inhibition potency can be enhanced by substitution on the indanone ring. nih.gov

| Compound Series | Target Enzyme | Design Strategy | Key Findings | Reference |

|---|---|---|---|---|

| Indanone-benzylpiperidine derivatives | Acetylcholinesterase (AChE) | Analogs of Donepezil | Substituents on the indanone ring are crucial for activity. | nih.gov |

| Indanone derivatives with aminopropoxy benzyl (B1604629)/benzylidene moieties | AChE and Butyrylcholinesterase (BChE) | Based on structures of donepezil and ebselen (B1671040) analogs | Compounds with a C=C linkage are more potent AChE inhibitors. | nih.gov |

| Indanone derivatives with amine groups linked to the 6-position | AChE | Varying amine groups and carbon spacer lengths | A piperidine group linked by a two-carbon spacer showed high potency. | sci-hub.se |

Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels and are implicated in cancer progression. nih.govnih.gov Small molecule inhibitors of HIF-2α have emerged as a promising therapeutic strategy, particularly in clear cell renal cell carcinoma. nih.govvhio.net

The core structure of the FDA-approved HIF-2α inhibitor, belzutifan, features a hydroxylated and fluorinated indane scaffold. nih.gov This highlights the importance of the indanone/indane framework in the design of HIF-2α inhibitors. While the specific substitution pattern of 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one is different, its core structure is highly relevant. Derivatives of this compound could be synthesized and evaluated for their ability to disrupt the HIF-2α/HIF-1β dimerization, which is the mechanism of action for belzutifan. nih.gov The halogen substituents could be exploited to modulate the binding affinity and pharmacokinetic properties of these potential inhibitors.

The biological activity of indanone derivatives is highly dependent on the nature and position of substituents on the indanone ring and any appended moieties. nih.govscienceopen.com Halogen atoms, in particular, play a significant role in modulating the pharmacological profile of these compounds. nih.gov

In the context of 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one, SAR studies of related series provide valuable insights:

Fluorine Substitution: The presence of a fluorine atom can lead to increased metabolic stability and enhanced binding affinity due to its high electronegativity and ability to form favorable interactions with protein targets. researchgate.netmdpi.com

Iodine Substitution: An iodine atom can introduce steric bulk and act as a halogen bond donor, influencing molecular recognition. It also provides a reactive handle for further chemical modifications.

Influence of Halogen Substituents on Molecular Recognition and Bioavailability Principles

The introduction of halogen atoms into a drug candidate can profoundly affect its pharmacokinetic and pharmacodynamic properties. researchgate.net

Molecular Recognition: The fluorine and iodine atoms in 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one can participate in various non-covalent interactions that are crucial for molecular recognition. Fluorine can engage in hydrogen bonds and dipole-dipole interactions. Iodine, being a larger and more polarizable halogen, can form strong halogen bonds with electron-donating atoms in a biological target. These interactions can significantly contribute to the binding affinity and selectivity of the molecule.

Bioavailability: The lipophilicity of a molecule is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its bioavailability. Halogenation generally increases lipophilicity. The fluorine atom can also block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound. mdpi.comresearchgate.net Therefore, the specific halogenation pattern of 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one is expected to influence its bioavailability, making it a point of interest in drug design.

Application as an Intermediate in the Synthesis of Radiotracers or Imaging Probes

5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one is a strategically valuable precursor in the development of radiotracers and imaging probes. Its unique molecular architecture, featuring both fluorine and iodine substituents on the aromatic ring, offers multiple avenues for the introduction of radionuclides. This dual-halogenated scaffold allows for a high degree of flexibility in radiolabeling strategies, making it an attractive starting material for the synthesis of agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.

The presence of an iodine atom on the indanone framework is particularly advantageous for radioiodination. This process can be readily achieved through well-established electrophilic or nucleophilic radioiodination methods, incorporating radioactive isotopes of iodine such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I. These radioisotopes have distinct decay characteristics that make them suitable for different imaging or therapeutic applications. For instance, ¹²³I is a gamma emitter commonly used in SPECT imaging, while ¹²⁴I is a positron emitter used in PET imaging. The ability to label the molecule with different iodine isotopes allows for a "mix-and-match" approach to developing diagnostic and therapeutic agents (theranostics).

Furthermore, the fluorine substituent can be exploited for the introduction of the positron-emitting radionuclide, fluorine-18 (B77423) (¹⁸F). While direct displacement of the stable ¹⁹F atom is challenging, the indenone core can be chemically modified to introduce a suitable leaving group at the 5-position, facilitating nucleophilic substitution with [¹⁸F]fluoride. The development of ¹⁸F-labeled radiotracers is of significant interest due to the favorable decay properties of ¹⁸F, including its short half-life (109.7 minutes) and low positron energy, which result in high-resolution PET images.

The resulting radiolabeled indenone derivatives can be further elaborated to target specific biological markers, such as enzymes or receptors, implicated in various diseases. The core structure can serve as a scaffold for the attachment of pharmacophores that confer high affinity and selectivity for a biological target. The versatility of 5-fluoro-6-iodo-2,3-dihydro-1H-inden-1-one as a radiotracer precursor is summarized in the table below.

| Radionuclide | Imaging Modality | Labeling Strategy | Potential Applications |

| Iodine-123 (¹²³I) | SPECT | Radioiodination | Diagnostic imaging of receptor density or enzyme activity. |

| Iodine-124 (¹²⁴I) | PET | Radioiodination | High-resolution diagnostic imaging and dosimetry calculations. |

| Iodine-131 (¹³¹I) | SPECT/Therapy | Radioiodination | Targeted radionuclide therapy and imaging. |

| Fluorine-18 (¹⁸F) | PET | Nucleophilic [¹⁸F]fluorination | High-resolution diagnostic imaging of metabolic processes. |

Consideration in Chemical Forensics for the Differentiation and Identification of Novel Compounds and Regioisomers

In the field of chemical forensics, the unambiguous identification of novel psychoactive substances (NPS) and their regioisomers is a critical challenge. The structural similarity among different isomers often leads to nearly identical analytical signatures in common forensic laboratory instrumentation, such as mass spectrometry. 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one can serve as a valuable tool in addressing this issue, primarily as a reference material and as a building block for the synthesis of a library of related compounds.

The differentiation of regioisomers is a significant issue in forensic drug analysis because legal controls are often placed on only one or a few of the possible isomers. researchgate.net The synthesis and analytical characterization of 5-fluoro-6-iodo-2,3-dihydro-1H-inden-1-one provide a unique spectral and chromatographic profile that can be used to distinguish it from other structurally similar compounds. Its distinct fragmentation pattern in mass spectrometry and its retention time in gas chromatography (GC) or liquid chromatography (LC) can be cataloged in forensic databases.

By utilizing this compound as a starting material, forensic chemists can systematically synthesize a series of derivatives, including regioisomers where the fluoro and iodo substituents are placed at different positions on the indanone ring. This library of authentic, well-characterized regioisomers is invaluable for the validation of analytical methods and for the confident identification of unknown substances seized in the field. For example, the analytical data from these synthesized isomers can be used to develop robust GC-MS or LC-MS methods capable of resolving and identifying individual isomers in a complex mixture.

The importance of having well-characterized reference standards is underscored by the continuous emergence of new synthetic drugs. The functional group modifications on the indenone scaffold can mimic the structural diversity seen in illicitly synthesized substances. Therefore, the availability of compounds like 5-fluoro-6-iodo-2,3-dihydro-1H-inden-1-one and its derivatives can significantly enhance the capabilities of forensic laboratories to keep pace with the evolving landscape of NPS.

The table below outlines the potential utility of 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one in forensic applications.

| Application Area | Role of 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one | Analytical Techniques |

| Reference Material | Provides a unique analytical signature for database inclusion. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy. |

| Synthesis of Isomer Libraries | Serves as a precursor for the synthesis of regioisomers and other derivatives. | High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC). |

| Method Development and Validation | Enables the development of analytical methods for the differentiation of closely related compounds. | Tandem Mass Spectrometry (MS/MS), High-Resolution Mass Spectrometry (HRMS). |

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Efficient Dihydroindenone Functionalization

The functionalization of the 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one scaffold is paramount for exploring its potential. The carbon-iodine bond is particularly amenable to a variety of catalytic cross-coupling reactions, offering a gateway to a vast chemical space. Future research will likely focus on developing and optimizing catalytic systems for the selective modification of this position.

Palladium-catalyzed reactions are expected to be a cornerstone of these efforts. bohrium.comresearchgate.net Methodologies such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings could be employed to introduce a wide array of substituents, including aryl, alkynyl, and amino groups, at the 6-position. bohrium.comrsc.orgbeilstein-journals.org The development of ligand-free palladium-catalyzed carbonylation reactions also presents an intriguing possibility for the synthesis of indenone derivatives. bohrium.comresearchgate.net Furthermore, nickel-catalyzed transformations could offer alternative and complementary reactivity for C-I bond functionalization. utoronto.ca

A significant challenge and area of future research will be the selective functionalization in the presence of the fluorine atom and the enone system. The development of catalytic systems that can operate under mild conditions will be crucial to preserve the integrity of the scaffold while achieving high yields and selectivity. organic-chemistry.org Moreover, catalytic methods for the direct C-H functionalization of the dihydroindenone core, though challenging, could provide novel pathways to derivatives that are not accessible through traditional cross-coupling approaches.

| Catalytic Reaction | Potential Application on 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one |

| Suzuki-Miyaura Coupling | Introduction of aryl or heteroaryl groups at the 6-position. |

| Sonogashira Coupling | Introduction of alkynyl groups for further elaboration or as part of a larger conjugated system. |

| Heck Coupling | Formation of carbon-carbon bonds by reacting with alkenes. |

| Buchwald-Hartwig Amination | Introduction of nitrogen-based functional groups. |

| Carbonylation | Insertion of a carbonyl group to form new derivatives. |

Integration with Fragment-Based Drug Discovery and Chemoproteomics Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. nih.govlifechemicals.com The dihydroindenone scaffold, being a relatively small and rigid structure, is an excellent candidate for inclusion in fragment libraries. nih.gov 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one, in particular, possesses key features that make it attractive for FBDD. The fluorine atom can engage in favorable interactions with protein targets, potentially enhancing binding affinity and modulating physicochemical properties. nih.gov

The iodo group serves as a versatile synthetic handle for fragment evolution, allowing for the rapid generation of analog libraries through the catalytic methods described previously. astx.com This "fragment growing" or "fragment linking" approach can be used to optimize the initial fragment hits into more potent and selective lead compounds. lifechemicals.com

In the realm of chemoproteomics, which aims to understand the interactions of small molecules with proteins on a proteome-wide scale, 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one could serve as a valuable probe. wikipedia.orgchembiohub.com The inherent reactivity of the scaffold, particularly the potential for the iodo group to act as a covalent handle or for the development of photoaffinity labels, could enable the identification of novel protein targets. nih.gov Activity-based protein profiling (ABPP) is another area where derivatives of this compound could be employed to study enzyme function and identify ligandable sites in native biological systems. nih.gov

Exploration of 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one in Supramolecular Chemistry and Materials Science

The unique electronic and steric properties imparted by the fluorine and iodine substituents make 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one an interesting building block for supramolecular chemistry and materials science. Fluorine atoms are known to influence molecular self-assembly through weak interactions, such as hydrogen bonding and dipole-dipole interactions, leading to the formation of ordered supramolecular architectures. nih.govnsf.gov The introduction of fluorine can lead to more stable and robust lattices. nih.gov

The iodine atom, with its ability to participate in halogen bonding, provides another powerful tool for directing self-assembly. researchgate.net The interplay between fluorine- and iodine-mediated interactions could lead to the design of novel liquid crystals, gels, and other soft materials with unique properties.

In materials science, the high atomic number of iodine makes it a candidate for applications in X-ray imaging as a component of contrast media. nih.govwikipedia.org Polymerized or nanoparticle-based materials derived from 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one could be explored for this purpose. Furthermore, the reactivity of the iodo group allows for the incorporation of this scaffold into larger polymeric structures, potentially leading to materials with tailored electronic or optical properties. wikipedia.org The interaction of iodine with organic materials can also be a factor in the development of new materials.

Computational Design and Synthesis of Next-Generation Dihydroindenone Scaffolds

Computational chemistry is poised to play a crucial role in guiding the future development of dihydroindenone-based compounds. acs.org Molecular docking and dynamics simulations can be used to predict the binding of 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one derivatives to various biological targets, such as cereblon, an E3 ubiquitin ligase component. nih.gov This can help prioritize synthetic efforts and design molecules with improved affinity and selectivity.

De novo drug design algorithms can be employed to generate novel dihydroindenone scaffolds with optimized properties. nih.gov These computational tools can explore a vast chemical space and suggest modifications to the core structure that are likely to enhance biological activity. For instance, computational methods can be used to design new reactions and predict their outcomes, accelerating the discovery of novel synthetic routes to complex dihydroindenone derivatives. acs.org

Furthermore, quantum mechanical calculations can provide insights into the electronic properties of the molecule, helping to understand its reactivity and interaction with biological targets. These computational approaches, when integrated with experimental synthesis and testing, will undoubtedly accelerate the development of the next generation of dihydroindenone-based therapeutics and materials. nih.gov

| Computational Method | Application |

| Molecular Docking | Predicting binding modes and affinities to protein targets. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. |

| De novo Design | Generating novel molecular structures with desired properties. |

| Quantum Mechanics | Understanding electronic structure and reactivity. |

Sustainable and Scalable Synthetic Routes for Industrial Applications

For any promising compound to have a real-world impact, the development of sustainable and scalable synthetic routes is essential. Future research will need to focus on creating efficient and environmentally friendly methods for the production of 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one and its derivatives.

This includes exploring one-pot synthesis methodologies that reduce the number of purification steps and minimize waste. beilstein-journals.orgresearchgate.net Green chemistry principles, such as the use of less hazardous solvents and reagents, will be a key consideration. scilit.com For instance, developing catalytic syntheses that can be performed in water would be a significant advancement. researchgate.net

Flow chemistry is another promising avenue for the scalable synthesis of these compounds. Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. The development of robust and high-yielding flow syntheses will be crucial for the industrial production of any commercially viable products derived from this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.